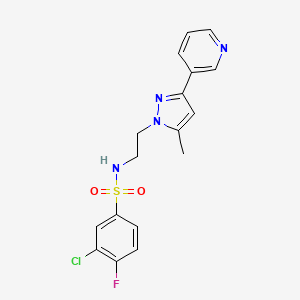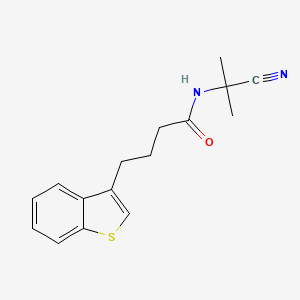
4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide, also known as JWH-018, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. Synthetic cannabinoids are chemicals that are designed to mimic the effects of natural cannabinoids such as THC, which is found in marijuana. JWH-018 is one of the most commonly used synthetic cannabinoids and has been the subject of extensive research due to its potential medical applications.
Mécanisme D'action
4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide works by binding to cannabinoid receptors in the brain and other parts of the body. These receptors are part of the endocannabinoid system, which plays a role in regulating pain, appetite, and mood. When 4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide binds to these receptors, it can produce a range of effects, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide has a range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its psychoactive effects. In addition, 4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide has been shown to decrease levels of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory properties. 4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-tumor agent.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide has several advantages for lab experiments. It is easy to synthesize and purify, and its effects are well-characterized. In addition, it can be used to study the endocannabinoid system and its role in various physiological processes. However, 4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide also has several limitations. Its psychoactive effects may make it difficult to use in certain experiments, and its potential for abuse may limit its use in some settings.
Orientations Futures
There are several future directions for research on 4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide. One area of interest is its potential as a treatment for anxiety and depression. Another area of interest is its potential as an anti-tumor agent. In addition, further research is needed to fully understand the mechanism of action of 4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide and its effects on the endocannabinoid system. Finally, more research is needed to determine the long-term effects of 4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide use and its potential for abuse.
Méthodes De Synthèse
4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide is synthesized by reacting 1-pentyl-3-(1-naphthoyl)indole with N-cyanomethyl-2-methylpropan-2-amine. The reaction is typically carried out in a solvent such as ethanol or methanol, and the resulting product is purified using chromatography.
Applications De Recherche Scientifique
4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide has been the subject of extensive research due to its potential medical applications. It has been shown to have analgesic, anti-inflammatory, and anti-tumor properties, and may also have potential as a treatment for anxiety and depression. In addition, 4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide has been used in research to study the endocannabinoid system and its role in the regulation of pain, appetite, and mood.
Propriétés
IUPAC Name |
4-(1-benzothiophen-3-yl)-N-(2-cyanopropan-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-16(2,11-17)18-15(19)9-5-6-12-10-20-14-8-4-3-7-13(12)14/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOSVZBUGLAZLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)CCCC1=CSC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-benzothiophen-3-yl)-N-(1-cyano-1-methylethyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

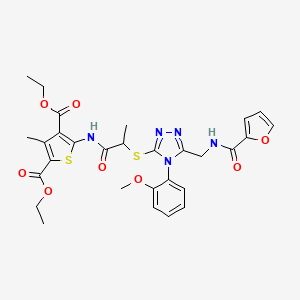

![Ethyl 2-(2-(cyclohexylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2694458.png)
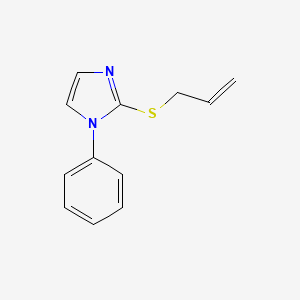
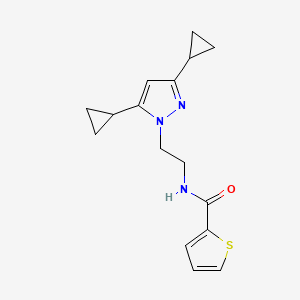

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2694466.png)
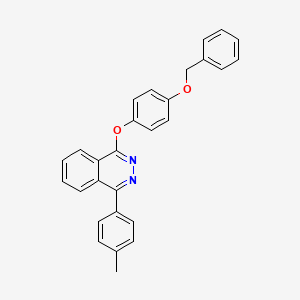

![(3R,9As)-3,4,6,7,9,9a-hexahydro-1H-[1,4]oxazino[3,4-c][1,4]oxazine-3-carbonitrile](/img/structure/B2694469.png)
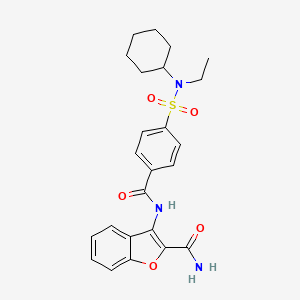
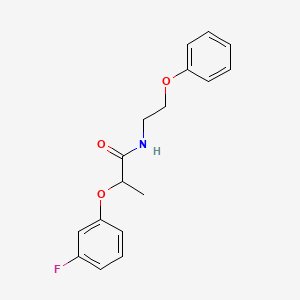
![4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2694475.png)
